Penicillamine hydrochloride

Descripción general

Descripción

Penicillamine hydrochloride is a pharmaceutical compound primarily used as a chelating agent. It is derived from penicillin and is known for its ability to bind and remove heavy metals from the body. This compound is widely used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Penicillamine hydrochloride is synthesized through the degradation of penicillin. The process involves several steps:

Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.

Decarboxylation: Penicilloic acid is decarboxylated to penilloic acid.

Mercuric Salt Treatment: Penilloic acid is treated with a mercuric salt, such as mercuric chloride, to form a penicillamine-mercuric salt complex.

Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to precipitate mercury as insoluble sulfide, yielding penicillamine.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization .

Análisis De Reacciones Químicas

Reactions with Carbonyl Compounds

Penicillamine readily participates in reactions with carbonyl compounds, including pyridoxal .

-

Penicillamine reacts with the Schiff base N6-(P-pyridoxylidene)-ε-aminocaproic acid to form thiazolidine derivatives. The thiazolidine formed from penicillamine is more stable than that formed from cysteine . This suggests that penicillamine can exert biological effects by forming stable thiazolidine derivatives with the pyridoxal moiety of pyridoxal-phosphate-requiring enzymes, potentially altering their catalytic activity .

Reaction with Mercuric Chloride

Penicillamine reacts with mercuric chloride to form a mercuric chloride addition compound . This reaction is utilized in the purification process of penicillamine .

Complex Formation with Ruthenium (III) Chloride

Penicillamine reacts with Ruthenium (III) chloride (RuCl3) to form complexes .

-

The reaction involves penicillamine interacting with Ru (III), leading to the formation of a complex . This complex formation can be confirmed through techniques like 1HNMR, ESR, and Raman spectroscopy, which help in predicting the binding sites and confirming the complex's structure .

Radiolysis of Penicillamine

The radiolysis of penicillamine in aqueous solutions leads to various products depending on the conditions .

-

In deaerated solutions, hydrogen and H2S are observed, and the valine yield increases. The formation of trisulfide is attributed to secondary reactions of penicillamine radicals .

Ring-Opening Reactions

2-isopropyl-5,5-dimethyl-thiazolidine-4-carboxylic acid.HCl undergoes ring-opening reactions with different solvents . The extent of ring breakage can be determined by gas chromatographic determination of isobutyraldoxime .

Quantitative Estimation of D-Penicillamine

D-Penicillamine can be quantitatively estimated through reactions that inhibit certain catalytic processes .

-

D-Penicillamine inhibits the Hg2+ catalyzed substitution rate of cyanide from [Ru(CN)6]4- by a nitrogen donor ligand, as it forms a stable catalyst-inhibitor [Hg2+---- D- PCN] complex with Hg2+ . This reduces the effective concentration of Hg2+, resulting in a proportional decrease in the reaction rate .

Examples of Penicillamine Hydrochloride Preparation

-

Example 1: A mixture of 240 g (1 mol) of 2-isopropyl-5,5-dimethyl-thiazolidine-4- carboxylic acid .HCl and 20.6 g NH4Cl is processed to obtain penicillamine.HCl via solvent extraction with absolute alcohol, yielding 158 g (85% of the theoretical value) of penicillamine.HCl with a melting point of 144 to 146°C . The product contains traces of inorganic salts .

-

Example 2: 240 g (1 mol) of 2-isopropyl-5.S-dimethylthiazolidine-4-carboxylic acid.HCl and 120 g (1.1 mol) of phenylhydrazine are heated in a mixture with distilled water and toluene . After cooling and separation, the aqueous phase is processed to obtain crude penicillamine.HCl, which is then dissolved in ethanol and adjusted to a pH of between 6 and 7 to precipitate penicillamine .

Aplicaciones Científicas De Investigación

Medical Uses

1.1 Wilson's Disease

Wilson's disease is a genetic disorder that leads to excessive accumulation of copper in the body, causing liver and neurological damage. Penicillamine is the first-line treatment for this condition, functioning by binding to excess copper and facilitating its excretion through urine. Studies indicate that penicillamine effectively reduces copper levels, thereby alleviating the symptoms associated with Wilson's disease .

1.2 Cystinuria

Cystinuria is characterized by elevated levels of cystine in the urine, leading to kidney stone formation. Penicillamine works by binding to cysteine to form a more soluble compound, which reduces cystine levels and prevents stone formation. Clinical trials have demonstrated its effectiveness in managing cystinuria, although long-term use may lead to side effects .

1.3 Rheumatoid Arthritis

Penicillamine serves as a disease-modifying antirheumatic drug (DMARD) for severe rheumatoid arthritis cases unresponsive to conventional treatments. It operates by inhibiting macrophage function and reducing T-lymphocyte activity, which diminishes inflammation and joint damage. Despite its efficacy, its use has declined due to the availability of newer agents like TNF inhibitors .

Optic Nerve Complications

A notable case reported severe visual disturbances in a patient with Wilson's disease undergoing penicillamine therapy for over two years. The disturbances were linked to optic nerve lesions induced by penicillamine-related pyridoxine deficiency. This case highlights the importance of monitoring vitamin levels in patients on long-term penicillamine therapy .

Oral Complications

Research has documented oral complications in patients treated with D-penicillamine for Wilson's disease. Symptoms included gingival enlargement and oral candidiasis, attributed to the drug's effects on elastic fibers in oral tissues. These findings underscore the need for dental monitoring in patients receiving this treatment .

Comparative Efficacy

Recent studies have compared penicillamine with alternative treatments like trientine tetrahydrochloride (TETA4) for Wilson's disease management. A randomized trial indicated that TETA4 was non-inferior to penicillamine regarding efficacy and safety, suggesting that patients could benefit from switching therapies if adverse effects occur .

Summary Table of Applications

Mecanismo De Acción

Penicillamine hydrochloride exerts its effects primarily through chelation. It binds to heavy metals such as copper, forming stable complexes that are excreted in the urine. This mechanism is crucial in treating Wilson’s disease, where excess copper accumulation occurs . Additionally, penicillamine inhibits macrophages, decreases interleukin-1, and reduces the number of T-lymphocytes, contributing to its immunosuppressive effects in rheumatoid arthritis .

Comparación Con Compuestos Similares

- Dimercaprol

- Deferoxamine

- Trientine

- Cysteine

Actividad Biológica

Penicillamine hydrochloride is a chelating agent primarily used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its biological activity is characterized by its ability to bind metal ions, modulate immune responses, and influence various biochemical pathways. This article delves into the mechanisms of action, clinical applications, and relevant research findings regarding this compound.

-

Chelation of Metal Ions :

- Penicillamine effectively binds copper ions, facilitating their excretion through urine. This property is particularly beneficial in patients with Wilson's disease, where copper accumulation leads to toxicity. It has been shown that one atom of copper can combine with two molecules of penicillamine, enhancing copper elimination from the body .

- Reduction of Cystine Excretion :

-

Immunomodulatory Effects :

- Penicillamine exhibits immunosuppressive properties by inhibiting macrophage activation and decreasing interleukin-1 (IL-1) production and T-lymphocyte counts. This mechanism is particularly relevant in managing rheumatoid arthritis, where it helps reduce inflammation without significantly affecting overall serum immunoglobulin levels .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Wilson's Disease : It is the first-line treatment for removing excess copper from the body.

- Cystinuria : It helps manage cystine levels to prevent stone formation.

- Rheumatoid Arthritis : Used as an alternative therapy for patients unresponsive to conventional treatments.

In Vitro Studies

A study examining the effect of D-penicillamine on polymorphonuclear leukocyte function revealed that while it did not significantly inhibit phagocytosis or enzyme activity at therapeutic concentrations, it did reduce chemotaxis in a dose-dependent manner. This suggests that its therapeutic effects in rheumatoid arthritis might be linked to decreased leukocyte migration into inflamed joints .

Case Studies and Clinical Trials

- Optic Axial Neuritis Case :

- Comparative Clinical Trial :

Data Summary

| Property/Effect | This compound |

|---|---|

| Primary Use | Chelation therapy for Wilson's disease |

| Mechanism of Action | Binds copper; reduces cystine excretion; immunosuppressive effects |

| Absorption Rate | 40-70% from the gastrointestinal tract |

| Peak Plasma Concentration | 1-2 mg/L after 250 mg dose |

| Elimination Half-life | 4-6 days post-treatment cessation |

| Common Adverse Effects | Leukopenia, gastrointestinal disturbances |

Propiedades

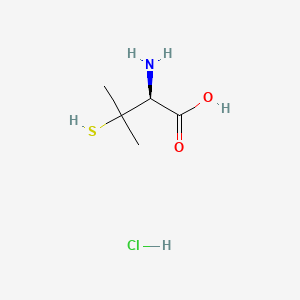

IUPAC Name |

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDHUFYOXKHLME-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944844 | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219-30-9 | |

| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penicillamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.